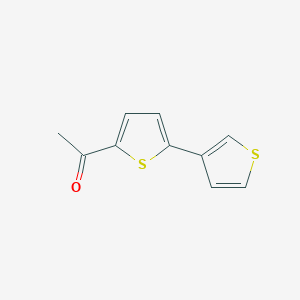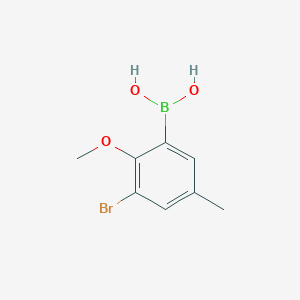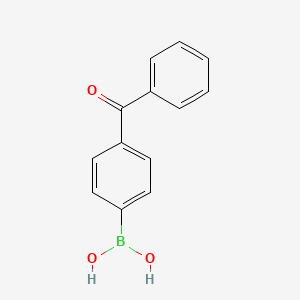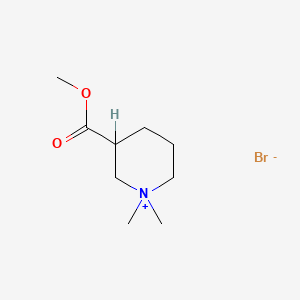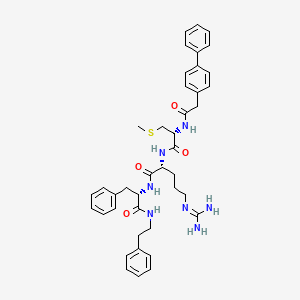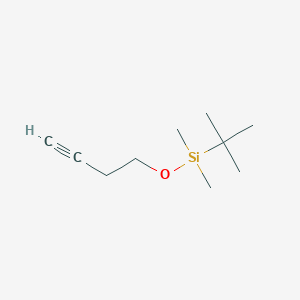
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane
Übersicht
Beschreibung
Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives
The study of protecting hydroxyl groups is essential in synthetic chemistry, particularly for the stability and reactivity of the protected compounds. The paper titled "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives" discusses the development of dimethyl-tert-butylsilyl ethers as a protective group for hydroxyl functionalities. These ethers exhibit remarkable stability in various conditions, including resistance to hydrogenolysis and mild chemical reduction, making them increasingly valuable in the synthesis of complex molecules such as prostaglandins .
Synthesis Analysis
The synthesis of tert-butyl(4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, as reported in the second paper, is a multi-step process that yields an important intermediate for Biotin, a vital water-soluble vitamin. The synthesis begins with L-cystine and involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, achieving an overall yield of 54%. This study highlights the importance of protective groups like tert-butyl in the synthesis of biologically significant compounds .
Molecular Structure Analysis
The molecular structure of compounds derived from reactions involving silylenes and buta-1,3-diynes is complex and diverse. The paper "Silylene Reactions with Buta-1,3-diynes: Cycloadditions, Insertions, and Rearrangements" provides insights into the reactivity of di-tert-butylsilylene with 1,3-diynes, leading to various products including dialkynylsilanes and disilabicyclohexadienes. The structures of these compounds have been elucidated using X-ray crystallography, which confirms the intricate nature of these silicon-containing compounds .
Chemical Reactions Analysis
The reactivity of silylenes with diynes, as explored in the third paper, involves a series of cycloadditions, insertions, and rearrangements. These reactions result in the formation of several novel silicon-containing compounds, such as alkynylsilirenes and disilabicyclohexadienes. The study provides a detailed analysis of the reaction pathways and the conditions under which these transformations occur, contributing to the understanding of silicon chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl derivatives are characterized by their stability in various solvents and resistance to certain types of chemical reactions. The first paper emphasizes the stability of these ethers in water and alcohol, which is crucial for their application in protecting hydroxyl groups during complex synthetic procedures. The resistance to hydrogenolysis and mild chemical reduction further underscores the robustness of these protective groups .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cascade Cross Couplings
- Research : In a study by Demircan (2014), compounds similar to (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane were used in palladium-catalyzed intra-intermolecular cascade cross couplings. This process yielded products like indene analogues and cross-conjugated tetraenes.
Synthesis of Novel Compounds
- Research : Bouarata, Tebbani, and Mosset (2012) synthesized a novel compound (Bouarata, Tebbani, & Mosset, 2012) using a derivative of this compound. This highlights its role in the synthesis of complex organic molecules.
Hydroxyl Group Protection
- Research : Corey and Venkateswarlu (1972) discussed the importance of protecting hydroxyl groups in chemical synthesis, using derivatives of this compound (Corey & Venkateswarlu, 1972). These compounds offer stability under various conditions, crucial for synthetic applications.
Organic Optoelectronic Applications
- Research : Hu et al. (2013) explored the use of derivatives in the development of materials for organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013). Their research provides insights into the potential of these compounds in advanced technology sectors.
Synthesis of Pharmaceutical Compounds
- Research : Barrett, Peña, and Willardsen (1995) utilized a derivative in the total synthesis of the antifungal agent papulacandin D (Barrett, Peña, & Willardsen, 1995). This exemplifies the application of this compound derivatives in pharmaceutical synthesis.
Safety and Hazards
“(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is flammable and an irritant . The safety signal word is “Danger” and it falls under hazard class 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is an organosilicon compound . It is often used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to facilitate the formation of desired products.
Mode of Action
The compound acts as a precursor of crosslinking agent, initiator, or catalyst in various reactions . It interacts with its targets by forming bonds and breaking existing bonds, leading to the formation of new compounds. The exact mode of action depends on the specific reaction conditions and the reactants involved.
Biochemical Pathways
The compound is widely used in material science, drug synthesis, and organic synthesis . It has important applications in the synthesis of polymers, siloxanes, and ligands . The affected pathways are those involved in the synthesis of these materials. The downstream effects include the formation of new compounds with desired properties.
Pharmacokinetics
It is known to be a colorless liquid with low vapor pressure and volatility . It is stable at room temperature and soluble in numerous non-polar solvents, such as ethers and hydrocarbon solvents .
Result of Action
The result of the compound’s action is the formation of new compounds with desired properties. For example, it can be used to synthesize polymers, siloxanes, and ligands . The molecular and cellular effects of the compound’s action depend on the specific compounds that are synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that the presence of water can affect its reactivity. Moreover, the compound’s volatility and stability can be influenced by temperature . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific environmental conditions under which the reactions are carried out.
Eigenschaften
IUPAC Name |
tert-butyl-but-3-ynoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBJLXXTAOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401750 | |
| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78592-82-2 | |
| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



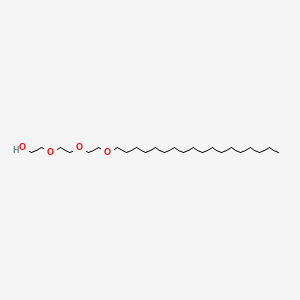
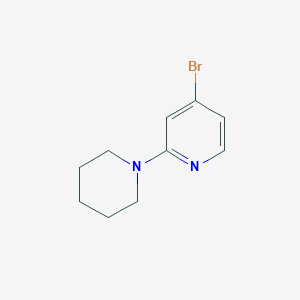

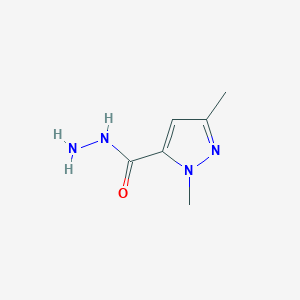
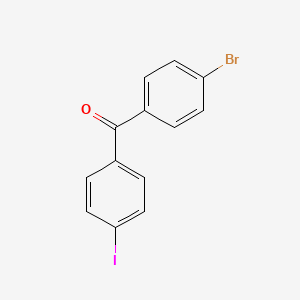
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
